molecular formula C24H18BrN3O5 B11531967 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate

4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate

Cat. No.: B11531967
M. Wt: 508.3 g/mol
InChI Key: NUAKZXBFJACYRA-MZJWZYIUSA-N
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Description

4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyanophenoxy group, a hydrazinylidene moiety, and a bromobenzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps. One common method includes the reaction of 2-cyanophenol with acetic anhydride to form 2-cyanophenoxyacetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 2-[(2-cyanophenoxy)acetyl]hydrazine. The final step involves the condensation of this intermediate with 4-[(E)-{2-formyl-2-methoxyphenyl}hydrazinylidene]methyl]-3-bromobenzoate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate
  • 4-[(E)-{2-[(2-fluorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate

Uniqueness

4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate is unique due to the presence of the cyanophenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific interactions and reactions that are not possible with other similar compounds .

Properties

Molecular Formula

C24H18BrN3O5

Molecular Weight

508.3 g/mol

IUPAC Name

[4-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C24H18BrN3O5/c1-31-22-11-16(9-10-21(22)33-24(30)17-6-4-7-19(25)12-17)14-27-28-23(29)15-32-20-8-3-2-5-18(20)13-26/h2-12,14H,15H2,1H3,(H,28,29)/b27-14+

InChI Key

NUAKZXBFJACYRA-MZJWZYIUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2C#N)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2C#N)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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